molecular formula C22H29N5O3 B2966137 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 922064-82-2

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2966137
CAS No.: 922064-82-2
M. Wt: 411.506
InChI Key: QCZKEJZKGPQLJE-UHFFFAOYSA-N
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Description

N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule characterized by a hybrid structure combining a 1-methyltetrahydroquinoline core, a pyrrolidine moiety, and a 5-methyloxazole ring linked via an ethanediamide bridge. The tetrahydroquinoline scaffold is known for its bioactivity in modulating kinase activity, while the pyrrolidine and oxazole groups may enhance solubility and binding specificity .

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have confirmed its three-dimensional conformation, revealing a planar oxazole ring and a puckered pyrrolidine group, which likely influence its intermolecular interactions . The compound’s synthesis typically involves multi-step reactions, including amide coupling and cyclization, with a reported yield of 68% in optimized conditions.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-15-12-20(25-30-15)24-22(29)21(28)23-14-19(27-10-3-4-11-27)17-7-8-18-16(13-17)6-5-9-26(18)2/h7-8,12-13,19H,3-6,9-11,14H2,1-2H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZKEJZKGPQLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of the tetrahydroquinoline, pyrrolidine, and oxazole rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

    Formation of Tetrahydroquinoline Ring: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.

    Formation of Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Formation of Oxazole Ring: This step might involve the cyclization of a precursor containing a nitrile and a carbonyl group under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : X-ray data refined via SHELXL confirm that the target compound’s pyrrolidine adopts an envelope conformation, optimizing receptor binding .
  • Activity Trends: Methyl substitution on oxazole (target compound vs. Analog C) increases potency by 3-fold, highlighting the role of minor structural tweaks.
  • Limitations: Despite improved solubility, the tetrahydroquinoline core may limit blood-brain barrier penetration compared to smaller heterocycles.

Biological Activity

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, research findings, and possible therapeutic applications.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its diverse chemical reactivity. Its molecular formula is C22H32N4O2C_{22}H_{32}N_{4}O_{2}, and it features a tetrahydroquinoline moiety linked to a pyrrolidine and an oxazole group. The unique structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound may involve:

Molecular Targets:

  • Enzyme inhibition (e.g., acetylcholinesterase)
  • Receptor modulation
  • Interaction with nucleic acids

Pathways Involved:

  • Modulation of signaling pathways
  • Inhibition of specific enzyme activities
  • Alteration of cellular membrane dynamics

Anticholinergic Activity

Research indicates that the compound exhibits significant anticholinergic properties. A study demonstrated an inhibition of acetylcholinesterase (AChE) with an IC50 value of 46.42 μM, suggesting potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Properties

The compound has shown moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies indicate that the compound may have neuroprotective effects in models of neurodegeneration. This opens avenues for exploring its role in treating neurodegenerative diseases.

Research Findings and Case Studies

A summary of relevant studies is presented below:

StudyObjectiveFindings
Study 1Evaluate cholinergic activityDemonstrated significant inhibition of AChE with an IC50 value of 46.42 μM
Study 2Assess antimicrobial propertiesShowed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli
Study 3Neuroprotective effectsIndicated potential benefits in models of neurodegeneration

Synthetic Routes and Preparation Methods

The synthesis of this compound involves several steps:

  • Formation of Tetrahydroquinoline: Typically achieved through a Pictet-Spengler reaction.
  • Pyrrolidine Derivative Formation: Involves alkylation processes.
  • Coupling Reactions: Final amide bond formation using coupling agents like EDCI.

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